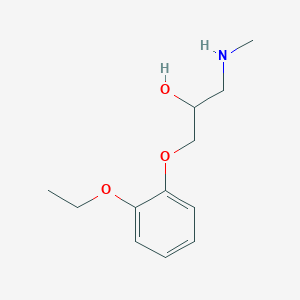

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol

説明

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is a secondary amino alcohol with a propan-2-ol backbone substituted by a 2-ethoxy-phenoxy group at position 1 and a methylamino group at position 2. It is structurally classified as a propanolamine derivative, sharing similarities with beta-adrenergic antagonists (beta-blockers) such as metoprolol. Key physicochemical properties include:

特性

IUPAC Name |

1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHAKWVTUGYANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385934 | |

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14754-63-3 | |

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol typically involves multiple steps. One common method starts with catechol as the raw material. Catechol undergoes an acid-alkali back extraction to yield high-purity o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy) ethyl bromide. Finally, the ethyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

In industrial settings, the production of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves similar steps but on a larger scale. The process includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The final product is obtained through recrystallization and distillation techniques .

化学反応の分析

Types of Reactions

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups.

Oxidation and Reduction: The hydroxyl group in the propanol backbone can be oxidized to a ketone or reduced to an alkane.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles: Methylamine or other amines for substitution reactions.

Major Products Formed

Oxidation: Conversion of the hydroxyl group to a ketone.

Reduction: Formation of an alkane from the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting adrenergic receptors.

Biological Studies: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

作用機序

The mechanism of action of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptors and preventing the usual physiological response. This action leads to relaxation of smooth muscles, particularly in the prostate and bladder, which is beneficial in treating conditions like benign prostatic hyperplasia .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Propanolamine derivatives are characterized by variations in their phenoxy and amino substituents, which critically influence their pharmacological activity, metabolic stability, and toxicity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Beta-Blocking Activity: Metoprolol’s 2-methoxyethyl-phenoxy group enhances beta₁-receptor selectivity and lipophilicity, improving membrane permeability and duration of action . The ethoxy group in 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol may reduce metabolic stability compared to methoxy derivatives due to increased steric hindrance or altered cytochrome P450 interactions .

Amino Group Modifications: Methylamino substituents (as in the target compound) generally exhibit lower receptor affinity than bulkier isopropylamino groups (e.g., metoprolol), which optimize hydrophobic interactions with beta-adrenergic receptors .

Toxicity and Safety Profiles :

- The target compound’s acute oral toxicity (Risk Code 25) contrasts with metoprolol’s well-established safety profile in therapeutic doses, highlighting the impact of substituents on bioavailability and off-target effects .

Analytical Relevance: Impurities like (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) are monitored in metoprolol manufacturing, underscoring the importance of structural analogues in pharmaceutical quality control .

生物活性

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol, a compound with the molecular formula CHNO and a molecular weight of 225.29 g/mol, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its effects on cellular signaling pathways, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol features an ethoxy group attached to a phenoxy moiety, along with a methylamino group. This configuration is crucial for its interaction with biological systems.

Research indicates that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol influences various cellular signaling pathways:

- Cellular Signaling Pathways : The compound has been shown to modulate pathways associated with cell proliferation and apoptosis. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth .

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and cell signaling, although detailed receptor binding studies are still needed for conclusive evidence.

Antiproliferative Effects

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells:

- Cell Cycle Arrest : Treatment with the compound resulted in a marked increase in the percentage of cells arrested in the G2/M phase, indicating its potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry analyses revealed that the compound significantly increased the apoptotic population in treated cancer cells, suggesting a robust mechanism for inducing cell death .

Inhibition of Cell Migration

The compound also shows promise in inhibiting cell migration, which is crucial for preventing metastasis in cancer:

- Wound Healing Assays : Results from wound healing assays indicated that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol effectively inhibited the migration of A375 melanoma cells in a dose-dependent manner .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antiproliferative effects on A375 melanoma cells, inducing apoptosis and G2/M arrest. |

| Study 2 | Found that the compound inhibited migration of cancer cells through modulation of the PI3K/NF-ĸB pathway. |

| Study 3 | Investigated receptor interactions and suggested potential roles in neurotransmission modulation. |

Safety Profile

Toxicological assessments indicate that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects on body weight or organ function in animal models, supporting its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。